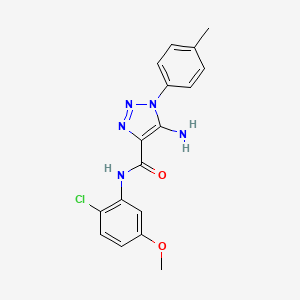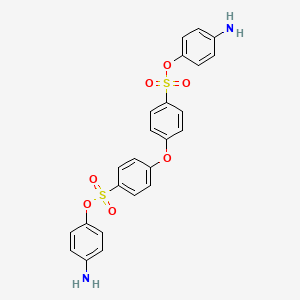
2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one
Descripción general
Descripción
2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one, also known as ABT-202, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of thiazolone derivatives and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one involves the inhibition of specific enzymes and proteins that are involved in the pathogenesis of various diseases. For example, it has been found to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which plays a critical role in the transcription of genes involved in cancer progression. 2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one has also been shown to inhibit the activity of the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one has been found to exhibit several biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one is its high potency and selectivity towards specific enzymes and proteins. This allows for more precise targeting of disease pathways and potentially reduces the risk of off-target effects. However, one limitation of 2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Another direction is to optimize the synthesis and formulation of 2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. It has been found to exhibit potent inhibitory activity against several key enzymes and proteins involved in these diseases.
Propiedades
IUPAC Name |
(5Z)-2-(4-acetylpiperazin-1-yl)-5-benzylidene-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12(20)18-7-9-19(10-8-18)16-17-15(21)14(22-16)11-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESLHGOIJGHNHG-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-(4-acetylpiperazin-1-yl)-5-benzylidene-1,3-thiazol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4674889.png)
![5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4674903.png)
![2-[(4-methylbenzyl)thio]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4674911.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4674913.png)
![2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4674920.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4674923.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4674932.png)

![N-(4-hydroxy-5-isopropyl-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4674937.png)

![2-[4-(3,4-diethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4674952.png)
![ethyl 5-(aminocarbonyl)-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4674956.png)

